molecular formula C10H12O3 B15294725 (4-Methoxyphenyl) propanoate CAS No. 13098-94-7

(4-Methoxyphenyl) propanoate

Cat. No.: B15294725
CAS No.: 13098-94-7
M. Wt: 180.20 g/mol
InChI Key: ZJTDCIZEZMJDEN-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) propanoate, also known as benzenepropanoic acid, 4-methoxy-, phenyl ester, is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and features a methoxy group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl) propanoate can be synthesized through the O-alkylation of hydroxyl-substituted analogs. For example, isopropyl 3-(4-methoxyphenyl)propanoate can be obtained by reacting isopropyl 3-(4-hydroxyphenyl)propanoate with methyl iodide and potassium carbonate in acetone . Another method involves the reaction of 3-(4-methoxyphenyl)propanoic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound typically involves esterification reactions where the carboxylic acid derivative is reacted with an alcohol in the presence of an acid catalyst. This method is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl) propanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyphenylpropanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl) propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) propanoate involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl cinnamate: Contains a similar phenylpropanoic acid backbone but with an ethyl ester group.

Uniqueness: (4-Methoxyphenyl) propanoate is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

13098-94-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(4-methoxyphenyl) propanoate

InChI

InChI=1S/C10H12O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

ZJTDCIZEZMJDEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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